4-(4-Fluorophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-Fluorophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a suitable fluorophenyl halide with the triazole intermediate.
Attachment of the tolyloxy group: This can be done through an etherification reaction using p-tolyl alcohol and a suitable leaving group on the triazole intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(4-Fluorophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Fluorophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The fluorophenyl and tolyloxy groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-(4-Fluorophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal with a similar triazole structure.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole compounds.
Properties
Molecular Formula |
C16H14FN3OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14FN3OS/c1-11-2-8-14(9-3-11)21-10-15-18-19-16(22)20(15)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
XEGGJGSRTBZKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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